1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a benzyl group and a chloromethyl group attached. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the reaction of [1.1.1]propellane with benzyl chloride in the presence of a radical initiator such as triethylborane. This reaction proceeds via a radical addition mechanism, resulting in the formation of the desired bicyclo[1.1.1]pentane derivative .
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes to generate [1.1.1]propellane on demand. This approach allows for the efficient and scalable production of various bicyclo[1.1.1]pentane compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Benzyl alcohol and benzaldehyde are common oxidation products.
Scientific Research Applications
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This allows it to mimic the geometry and electronic properties of benzene rings while offering enhanced solubility and metabolic stability. The compound interacts with molecular targets through similar pathways as its benzene ring counterparts, but with improved pharmacokinetic profiles .
Comparison with Similar Compounds
- 1-Benzyl-3-(bromomethyl)bicyclo[1.1.1]pentane
- 1-Benzyl-3-(iodomethyl)bicyclo[1.1.1]pentane
- 1-Benzyl-3-(hydroxymethyl)bicyclo[1.1.1]pentane
Comparison: 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the presence of the chloromethyl group, which offers distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
1-benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl/c14-10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPAJJJJBYTIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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